N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,4-difluoro-6-hydroxy-N-methylbenzamide
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,4-difluoro-6-hydroxy-N-methylbenzamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, difluoro substituents, and a hydroxyl group
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,4-difluoro-6-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-20(17(22)16-12(19)6-10(18)7-13(16)21)8-11-9-23-14-4-2-3-5-15(14)24-11/h2-7,11,21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRJQROBXNCLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)C3=C(C=C(C=C3F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,4-difluoro-6-hydroxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalomethane under basic conditions.
Introduction of the Difluoro Substituents: The next step involves the introduction of difluoro substituents at the 2 and 4 positions of the benzene ring. This can be accomplished using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: The hydroxyl group at the 6 position can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,4-difluoro-6-hydroxy-N-methylbenzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,4-difluoro-6-hydroxy-N-methylbenzamide: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,4-difluoro-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,4-difluoro-6-hydroxy-N-methylbenzamide: can be compared with other similar compounds, such as:
- N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine
- 2-(4-benzylpiperazin-1-yl)-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide
These compounds share structural similarities but differ in their functional groups and specific properties, making This compound unique in its applications and effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
